molecular formula C9H14F3NO3 B6194943 1-(pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid CAS No. 2680540-09-2

1-(pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid

Cat. No.: B6194943
CAS No.: 2680540-09-2
M. Wt: 241.21 g/mol
InChI Key: XBFQRTWSCHDWIK-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid is a chemical compound that combines a cyclopropane ring with a pyrrolidine ring and a trifluoroacetic acid moiety

Preparation Methods

The synthesis of 1-(pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid typically involves the reaction of cyclopropane derivatives with pyrrolidine under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(Pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid can undergo various chemical reactions, including:

Scientific Research Applications

1-(Pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and solubility, facilitating its biological activity .

Comparison with Similar Compounds

Similar compounds to 1-(pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid include:

The uniqueness of this compound lies in its combination of a cyclopropane ring with a pyrrolidine ring and a trifluoroacetic acid moiety, which imparts distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid involves the reaction of pyrrolidine with cyclopropanone followed by reduction of the resulting intermediate and subsequent reaction with trifluoroacetic acid.", "Starting Materials": [ "Pyrrolidine", "Cyclopropanone", "Sodium borohydride", "Trifluoroacetic acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Pyrrolidine is added dropwise to a solution of cyclopropanone in methanol and diethyl ether at room temperature.", "Step 2: The reaction mixture is stirred at room temperature for several hours until completion.", "Step 3: Sodium borohydride is added to the reaction mixture and stirred at room temperature for several hours until reduction of the intermediate is complete.", "Step 4: The resulting mixture is filtered and the filtrate is evaporated to dryness.", "Step 5: Trifluoroacetic acid is added to the residue and the mixture is stirred at room temperature for several hours until completion.", "Step 6: The resulting mixture is filtered and the filtrate is evaporated to dryness to obtain the desired product, 1-(pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid." ] }

CAS No.

2680540-09-2

Molecular Formula

C9H14F3NO3

Molecular Weight

241.21 g/mol

IUPAC Name

1-pyrrolidin-3-ylcyclopropan-1-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H13NO.C2HF3O2/c9-7(2-3-7)6-1-4-8-5-6;3-2(4,5)1(6)7/h6,8-9H,1-5H2;(H,6,7)

InChI Key

XBFQRTWSCHDWIK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2(CC2)O.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

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